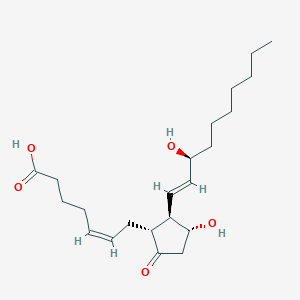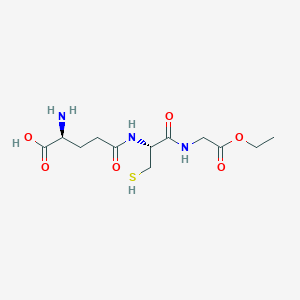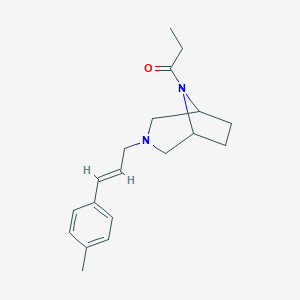
8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane, also known as PTTA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTTA is a bicyclic compound that belongs to the class of diazabicyclooctanes and has a unique structure that makes it an attractive candidate for research.
Mécanisme D'action
The mechanism of action of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been shown to interact with various proteins and enzymes in the body, including kinases and phosphatases, which play a crucial role in cellular signaling.
Effets Biochimiques Et Physiologiques
8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane can inhibit the growth of cancer cells and induce apoptosis. 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane is its unique structure, which makes it an attractive candidate for research in various fields. However, one of the limitations of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research on 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane. One area of research is the development of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane-based materials with unique properties. Another area of research is the development of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane and its potential applications in different fields.
Méthodes De Synthèse
The synthesis of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane involves a multi-step process that includes the reaction of 2,5-dimethylpyrrole with acrylonitrile to form a pyrrole-nitrile intermediate. This intermediate is then reacted with propionic anhydride to obtain the propionylated pyrrole-nitrile. The final step involves the reaction of the propionylated pyrrole-nitrile with p-tolylmagnesium bromide to obtain 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane.
Applications De Recherche Scientifique
8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been used as a catalyst for various chemical reactions.
Propriétés
Numéro CAS |
1640-65-9 |
|---|---|
Nom du produit |
8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane |
Formule moléculaire |
C19H26N2O |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-[3-[(E)-3-(4-methylphenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C19H26N2O/c1-3-19(22)21-17-10-11-18(21)14-20(13-17)12-4-5-16-8-6-15(2)7-9-16/h4-9,17-18H,3,10-14H2,1-2H3/b5-4+ |
Clé InChI |
ACVZDRAEFXHPNR-SNAWJCMRSA-N |
SMILES isomérique |
CCC(=O)N1C2CCC1CN(C2)C/C=C/C3=CC=C(C=C3)C |
SMILES |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=C(C=C3)C |
SMILES canonique |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=C(C=C3)C |
Synonymes |
3-[3-(p-Methylphenyl)allyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B158916.png)
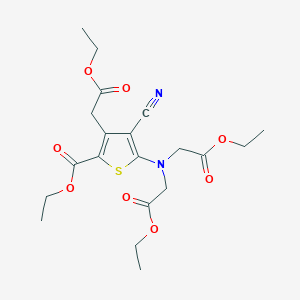
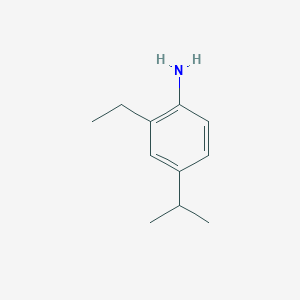
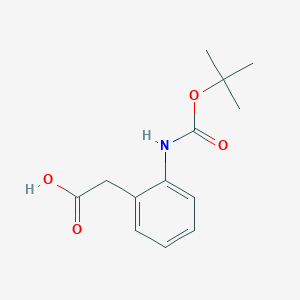
![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)
![(2,2,3,3-Tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone](/img/structure/B158927.png)
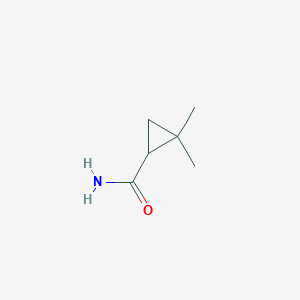
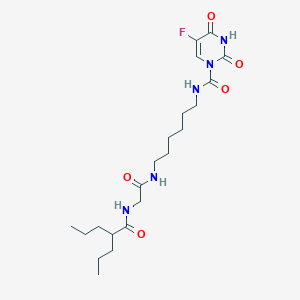
![pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate](/img/structure/B158932.png)
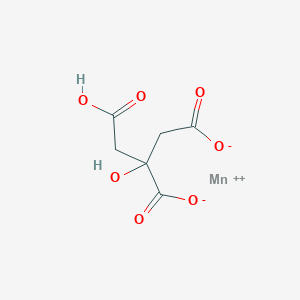
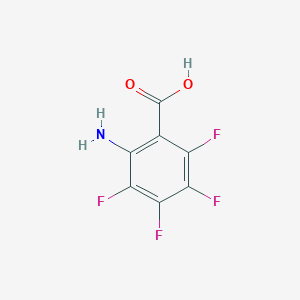
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B158940.png)
